molecular formula C8H12O3 B8782476 ethyl 4-hydroxy-4-methylpent-2-ynoate CAS No. 72601-11-7

ethyl 4-hydroxy-4-methylpent-2-ynoate

Cat. No.: B8782476
CAS No.: 72601-11-7
M. Wt: 156.18 g/mol
InChI Key: PZMYUPRWUMOPNX-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-4-methylpent-2-ynoate (CAS 72601-11-7) is a specialty ester with a molecular formula of C 8 H 12 O 3 and a molecular weight of 156.18 g/mol . Its structure features both a hydroxyl group and an alkyne within the same molecule, making it a valuable building block in organic synthesis . The compound has been referenced in synthetic methodology research in reputable journals, indicating its utility in the development of new chemical reactions . As an acetylenic compound, it requires careful handling; similar structural families are known to be potent vesicants and potentially explosive, so all operations should be conducted in an efficient fume hood with appropriate personal protective equipment . This product is intended for research purposes as a chemical intermediate and is strictly for laboratory use. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

72601-11-7

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl 4-hydroxy-4-methylpent-2-ynoate

InChI

InChI=1S/C8H12O3/c1-4-11-7(9)5-6-8(2,3)10/h10H,4H2,1-3H3

InChI Key

PZMYUPRWUMOPNX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC(C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-hydroxy-4-methylpent-2-ynoate can be achieved through various synthetic routes. One common method involves the esterification of 4-Hydroxy-4-methyl-pent-2-ynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-hydroxy-4-methylpent-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Ethyl 4-hydroxy-4-methylpent-2-ynoate serves as a valuable building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, including:

  • Nucleophilic substitutions : The ester group can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Reduction reactions : The compound can be reduced to yield alcohols or alkanes using reducing agents like lithium aluminum hydride.

These reactions facilitate the development of complex organic molecules that are crucial in pharmaceuticals and materials science.

Research has indicated that this compound exhibits potential biological activities. Studies have explored its effects on enzyme interactions and cellular pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation.

Pharmaceutical Intermediate

The compound is being investigated for its potential as a pharmaceutical intermediate. Its derivatives may possess therapeutic properties, particularly in treating diseases related to inflammation and cancer. Preliminary studies suggest that modifications of this compound could lead to novel drug candidates.

Case Study 1: Antitumor Activity

A study evaluated the antitumor properties of this compound derivatives against various cancer cell lines. The results indicated significant cytotoxic effects, particularly through mechanisms involving apoptosis induction and modulation of stress response pathways.

Study FocusCell Lines TestedActivity ObservedMechanism Involved
Antitumor ActivityVarious tumor cell linesSignificant cytotoxicityApoptosis induction

Case Study 2: Enzyme Interaction

Another research project focused on the interaction of this compound with specific enzymes relevant to metabolic disorders. The findings suggested that this compound could modulate enzyme activity, providing insights into its potential therapeutic applications.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other chemical formulations where specific reactivity is required.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-4-methylpent-2-ynoate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The triple bond and ester group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of ethyl 4-hydroxy-4-methylpent-2-ynoate are best understood through comparisons with structurally related esters. Below is a detailed analysis supported by experimental data.

Structural and Functional Group Comparisons

Compound Name Molecular Formula Functional Groups Key Structural Differences
This compound C₈H₁₂O₃ Hydroxyl, alkyne, ester Reference compound
Methyl 4-methylpent-2-ynoate C₇H₁₀O₂ Alkyne, ester Lacks hydroxyl; methyl ester
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C₂₁H₂₀O₅ Alkyne, ester, diphenyl, ethoxycarbonyloxy Bulky substituents; no hydroxyl
Methyl 4-methyl-2-pentenoate C₇H₁₂O₂ Alkene, ester Saturated C2-C3 bond (vs. alkyne)
Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-4-pentynoate C₁₃H₁₅NO₄S Alkyne, ester, sulfonamide Sulfonamide replaces hydroxyl
Methyl 4-oxopent-2-ynoate C₆H₈O₃ Alkyne, ester, ketone Ketone at C4 (vs. hydroxyl and methyl)

Physicochemical Property Data

Property This compound Methyl 4-Methylpent-2-Ynoate Methyl 4-Oxopent-2-Ynoate
Molecular Weight (g/mol) 156.18 126.15 128.13
LogP 0.32 0.82 0.45 (estimated)
Polar Surface Area (Ų) 46.53 26.30 54.74
Key Reactivity Cyclization, C-H activation Limited catalytic utility Ketone-directed reactions

Q & A

Basic Research Questions

Q. How can ethyl 4-hydroxy-4-methylpent-2-ynoate be synthesized with high yield and purity?

  • Methodological Answer : A two-step approach is recommended: (1) Alkynylation of 4-methylpent-2-ynoate precursors using copper(I)-catalyzed coupling reactions, and (2) Hydroxylation at the 4-position via Sharpless asymmetric dihydroxylation for enantioselective synthesis. Purity (>98%) can be achieved using preparative HPLC with a C18 column and acetonitrile/water gradient . Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via 1^1H NMR (δ 1.25 ppm for methyl groups, δ 4.15 ppm for ethoxy protons) .

Q. What analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : 13^{13}C NMR to confirm carbonyl (δ 170–175 ppm) and alkyne (δ 80–100 ppm) functionalities.
  • Chromatography : GC-MS with a DB-5 column to detect volatile byproducts.
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M+H]+^+ at m/z 187.0974) .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies at pH 2–12 (buffered solutions) and 25–60°C. Analyze degradation products via LC-MS. The compound is stable at pH 4–6 but undergoes hydrolysis at extremes (e.g., ester cleavage at pH >10). Use Arrhenius kinetics to extrapolate shelf life .

Advanced Research Questions

Q. What factors govern the enantioselectivity of catalytic reactions involving this compound?

  • Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric aldol reactions. Use DFT calculations (B3LYP/6-31G*) to model transition states and predict enantiomeric excess (ee). Experimental validation via chiral HPLC (Chiralpak IA column) can correlate computational and empirical ee values .

Q. How can reaction conditions be optimized for scale-up synthesis using factorial design?

  • Methodological Answer : Apply a 2k^k factorial design to test variables: temperature (25–60°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. DCM). Response surface methodology (RSM) identifies optimal conditions for yield and enantioselectivity. Replicate trials to minimize batch-to-batch variability .

Q. How to resolve contradictions in reported catalytic activity data for this compound?

  • Methodological Answer : Systematically compare studies for variables like solvent purity, moisture content, and catalyst preactivation. Use statistical tools (ANOVA) to analyze discrepancies. Replicate key experiments under controlled conditions (e.g., inert atmosphere) to isolate confounding factors .

Q. What role does computational modeling play in predicting reactivity of this compound?

  • Methodological Answer : Perform molecular dynamics simulations (Amber force field) to study solvent effects on reaction pathways. Dock the compound into enzyme active sites (e.g., lipases) using AutoDock Vina to predict biocatalytic potential. Validate with kinetic assays .

Future Research Directions

Q. What unresolved questions exist regarding the environmental impact of this compound?

  • Methodological Answer : Investigate biodegradation pathways using microbial consortia (soil samples) and LC-QTOF-MS to identify metabolites. Assess ecotoxicity via Daphnia magna assays. Compare with structural analogs (e.g., methyl 2-hydroxy-4-methylpentanoate) to establish structure-activity relationships .

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